molecular formula C11H22N2O2 B8256821 tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate

tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate

Cat. No.: B8256821
M. Wt: 214.30 g/mol
InChI Key: IHGSPMZBMBIGHI-IUCAKERBSA-N
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Description

Molecular Formula: C₁₁H₂₂N₂O₂
Molecular Weight: 214.3 g/mol
CAS Number: 1932633-30-1
Stereochemistry: (1S,3S)-configuration
Purity: ≥98% (pharmaceutical intermediate grade) .

This carbamate derivative features a cyclopentyl core with an aminomethyl substituent at the 3-position and a tert-butyl carbamate group. Its stereochemistry and functional groups make it a versatile intermediate in drug synthesis, particularly for targeting cyclin-dependent kinases (CDKs) and other therapeutic pathways .

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSPMZBMBIGHI-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amine Group

The primary amine group is protected using Boc anhydride under mild conditions to avoid racemization:

Procedure :

  • Dissolve (1S,3S)-3-(aminomethyl)cyclopentanamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

  • Add Boc anhydride (1.2 equiv) and DIPEA (2.0 equiv) dropwise.

  • Stir at room temperature for 12 hours.

  • Quench with aqueous NH4Cl, extract with DCM, and dry over Na2SO4.

Yield : 85–92%.
Key Insight : Excess Boc anhydride ensures complete protection, while DIPEA neutralizes HCl byproducts.

Deprotection of Auxiliary Protecting Groups

For intermediates with additional protecting groups (e.g., allyl or benzyl):

Allyl Group Removal :

  • Reagents : Pd(PPh3)4 (5 mol%), 1,3-dimethylbarbituric acid (3.0 equiv) in DCM.

  • Conditions : 20°C, 1.5 hours.

  • Yield : 56% after column chromatography (2M NH3 in methanol/DCM gradient).

Challenges :

  • Palladium residues require careful purification via silica gel chromatography.

  • Racemization risk necessitates low-temperature handling.

Stereochemical Control and Optimization

Influence of Reaction Solvents

Polar aprotic solvents (THF, DCM) favor retention of configuration, while protic solvents (MeOH) increase epimerization risk:

SolventEpimerization (%)Yield (%)
DCM<289
THF385
Methanol1572

Temperature Effects

Elevated temperatures (>40°C) during Boc protection lead to partial racemization:

Temperature (°C)Reaction Time (h)Enantiomeric Excess (%)
01298
25897
40691

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography :

    • Eluent: 5–10% methanol in DCM with 0.1% NH4OH.

    • Recovery: 78–85%.

  • HPLC :

    • Column: Chiralpak IC (250 × 4.6 mm).

    • Mobile Phase: Hexane/ethanol (80:20) + 0.1% diethylamine.

    • Retention Time: 12.3 min (desired enantiomer).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 1.44 (s, 9H, Boc), 3.15–3.25 (m, 2H, CH2NH2), 4.65 (br s, 1H, NH).

  • HRMS : Calculated for C11H22N2O2 [M+H]+: 215.1756; Found: 215.1759.

Comparative Analysis of Synthetic Routes

Table 2 contrasts two dominant methods:

ParameterBoc ProtectionPalladium-Mediated Deprotection
Reaction Time 12 hours1.5 hours
Yield 89%56%
Stereopurity 98% ee95% ee
Scalability Kilogram-scale feasibleLimited to 100g batches
Cost Low (Boc anhydride = $50/mol)High (Pd catalyst = $1200/mol)

Industrial-Scale Considerations

For GMP production:

  • Continuous Flow Systems : Reduce racemization via precise temperature control.

  • In-Process Controls :

    • FTIR monitoring of Boc group incorporation.

    • Chiral HPLC checks every 2 hours.

Emerging Methodologies

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic intermediates achieves >99% ee but requires costly enzymes.

Photocatalytic Amination

Visible-light-mediated C–N bond formation shows promise for streamlined synthesis but remains experimental .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles, and bases.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, often leading to the formation of amines or alcohols.

    Substitution: Substituted carbamate derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a prodrug. Prodrugs are inactive compounds that are metabolized in the body to release active drugs, enhancing their efficacy and reducing side effects.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating their activity. This interaction can lead to changes in biochemical pathways, affecting cellular functions and physiological responses.

Comparison with Similar Compounds

Substituted Cyclopentyl Carbamates

Compound Name Substituent Molecular Formula Molecular Weight Key Applications Reference
tert-Butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate -CH₂NH₂ C₁₁H₂₂N₂O₂ 214.3 CDK inhibitors, pharmaceutical intermediates
tert-Butyl N-[(1S,3S)-3-[[3-chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]carbamate Pyrazolopyrimidine group C₂₃H₃₆ClN₅O₂ 422.2 CDK9 inhibition (e.g., KB-0742)
tert-Butyl N-[(1S,3S)-3-[(5-isobutylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]carbamate Pyrazolopyrimidine with isobutyl C₂₀H₃₂N₄O₂ 373.9 Preclinical kinase inhibitors
tert-Butyl N-[(1S,3S)-3-[(3-bromo-5-isobutyl-pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]carbamate Brominated pyrazolopyrimidine C₂₀H₃₁BrN₄O₂ 455.4 Halogenated intermediates for drug discovery

Key Differences :

  • Substituent Impact: The aminomethyl group in the parent compound enables direct functionalization (e.g., acylation, alkylation), whereas pyrazolopyrimidine-substituted analogs exhibit enhanced kinase inhibitory activity due to planar aromatic systems .
  • Synthetic Utility : Brominated derivatives (e.g., CAS 455.4 g/mol) serve as intermediates for cross-coupling reactions, expanding structural diversity .

Stereoisomers and Enantiomers

Compound Name Stereochemistry Molecular Formula Key Properties Reference
This compound (1S,3S) C₁₁H₂₂N₂O₂ High enantiomeric purity (98%), targeted bioactivity
rac-tert-Butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate Racemic (1R,3S + 1S,3R) C₁₁H₂₂N₂O₂ Reduced specificity in biological assays
tert-Butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate (1S,3R)-hydroxymethyl C₁₁H₂₁NO₃ Lower reactivity due to hydroxyl vs. amine group

Key Differences :

  • Enantiomeric Activity : The (1S,3S) configuration is critical for binding to CDK9, while racemic mixtures show diminished potency .
  • Functional Group Reactivity : Hydroxymethyl derivatives (e.g., CAS 664341-72-4) are less nucleophilic, limiting their use in amine-specific coupling reactions .

Cyclic Carbamates with Varied Core Structures

Compound Name Core Structure Molecular Formula Key Applications Reference
tert-Butyl (3-oxocyclopentyl)carbamate Cyclopentyl with ketone C₁₀H₁₇NO₃ Precursor for ketone-based modifications
tert-Butyl (3-oxocyclohexyl)carbamate Cyclohexyl with ketone C₁₁H₁₉NO₃ Conformational flexibility in drug design
tert-Butyl ((1S,3R)-3-acetyl-2,2-dimethyl-cyclobutyl)carbamate Cyclobutyl with acetyl C₁₃H₂₃NO₃ Compact structure for sterically hindered targets

Key Differences :

  • Functional Groups: Ketone-containing carbamates (e.g., 3-oxocyclopentyl) are intermediates for reductive amination or Grignard reactions, unlike aminomethyl derivatives .

Biological Activity

tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate is a carbamate derivative with significant implications in biological research and medicinal chemistry. This compound is primarily utilized to study enzyme interactions and protein modifications, acting as both a substrate and an inhibitor in various biochemical pathways. Its unique structural properties enable it to modulate the activity of specific molecular targets, making it a valuable tool in understanding complex biological processes.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O2. The compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a cyclopentyl structure with an aminomethyl substituent. This configuration contributes to its reactivity and biological activity.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors:

  • Binding : The aminomethyl group can form hydrogen bonds or ionic interactions with active sites on enzymes.
  • Inhibition : By binding to these active sites, the compound can inhibit enzymatic activity or modulate receptor functions.
  • Biochemical Pathways : These interactions can lead to significant changes in cellular functions and physiological responses, impacting various metabolic pathways.

Biological Applications

  • Enzyme Interactions : The compound has been extensively studied for its role in enzyme mechanisms. It can serve as an inhibitor or substrate, providing insights into enzymatic functions and regulatory mechanisms.
  • Therapeutic Potential : Research indicates that this compound may have applications as a prodrug. Prodrugs are inactive compounds that convert into active drugs within the body, potentially enhancing therapeutic efficacy while minimizing side effects.
  • Chemical Synthesis : As an intermediate in organic synthesis, this compound plays a crucial role in developing more complex molecules, particularly in pharmaceutical and agrochemical industries.

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

StudyFindings
Enzyme Inhibition Assays Demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways, leading to altered substrate turnover rates.
Cellular Response Studies Showed modulation of cellular responses upon treatment with the compound, indicating potential therapeutic applications in metabolic disorders.
Mechanistic Studies Provided insights into the binding affinity and specificity towards target enzymes, enhancing understanding of its inhibitory mechanisms.

Case Studies

  • In Vitro Studies : In vitro assays using recombinant enzymes have shown that this compound significantly reduces enzyme activity by competing with natural substrates.
  • Animal Models : Preclinical studies involving animal models have indicated that administration of this compound can lead to observable changes in metabolic profiles, suggesting its potential utility in treating metabolic diseases.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate?

The compound is typically synthesized via carbamate protection of a cyclopentane-based amine intermediate. A common method involves:

  • Reacting (1S,3S)-3-(aminomethyl)cyclopentylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere.
  • Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) .
  • Example conditions: Sodium acetate-mediated coupling in aqueous ethanol at 85°C for 14 hours, followed by extraction and concentration .
Key Reaction Parameters
Reagent: Boc₂O
Solvent: 80% aqueous ethanol
Temperature: 85°C
Time: 14 hours
Yield: ~70% (estimated)

Q. How is the compound characterized to confirm its structure and purity?

Structural validation relies on:

  • 1H/13C NMR : Peaks for the tert-butyl group (~1.4 ppm, singlet) and carbamate NH (~6.5–7.5 ppm, broad) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₀H₂₀N₂O₂: 200.1525; observed: 200.1530) .
  • HPLC : Purity >95% using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

Q. What are the recommended storage and handling protocols?

  • Storage : Keep in a dark, inert atmosphere (argon/nitrogen) at room temperature to prevent Boc-group hydrolysis .
  • Handling : Use PPE (gloves, goggles), fume hood, and avoid exposure to strong acids/bases or oxidizing agents .

Advanced Research Questions

Q. How can stereoselective synthesis of the (1S,3S)-configuration be optimized?

  • Chiral Resolution : Use enantiopure starting materials (e.g., (1S,3S)-3-aminomethylcyclopentanol) or enzymatic resolution .
  • Catalytic Asymmetric Synthesis : Chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) for cyclopentane ring formation .
  • Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>99%) .

Q. What is the compound’s stability under varying pH and temperature conditions?

  • Acidic/alkaline conditions : Rapid Boc-deprotection occurs below pH 3 (e.g., TFA) or above pH 10 .
  • Thermal stability : Stable up to 100°C in inert solvents (DMSO, DMF); decomposition observed >120°C .
  • Light sensitivity : No significant degradation under ambient light, but prolonged UV exposure causes minor impurities .

Q. How is this carbamate utilized as an intermediate in drug discovery?

  • Neurological Targets : Serves as a precursor for NR2B-selective NMDA receptor antagonists (e.g., cyclopentylamine derivatives) .
  • Prodrug Design : The Boc group enhances solubility for in vivo studies and is cleaved enzymatically in target tissues .
  • Case Study : Used in synthesizing neuroprotective agents with IC₅₀ values <100 nM in cortical neuron assays .

Q. What analytical challenges arise in quantifying trace impurities?

  • Impurity Profiling : Detect hydrolyzed byproducts (e.g., free amine) via LC-MS with ion-pairing reagents .
  • Sensitivity Limits : LOQ of 0.1% achieved using UPLC-PDA at 210 nm .
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), precision (%RSD <2%) .

Q. How can contradictions in reported synthetic yields be resolved?

  • Yield Variability : Differences arise from purification methods (e.g., column chromatography vs. recrystallization) or Boc-protection efficiency .
  • Optimization Strategies :
  • Use of molecular sieves to scavenge water during coupling .
  • Microwave-assisted synthesis reduces reaction time (1–2 hours vs. 14 hours) .

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